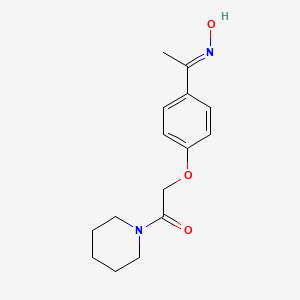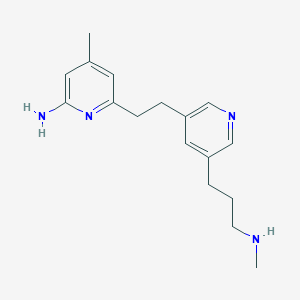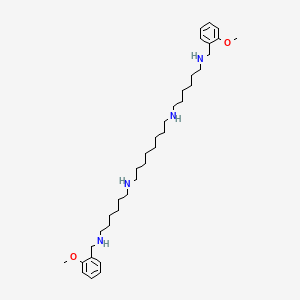
Barbituric acid, 5-(1-cyclohexen-1-yl)-5-ethyl-, calcium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 5-(1-cyclohexen-1-yl)-5-ethyl-, calcium salt is a derivative of barbituric acid, a compound known for its use in the synthesis of barbiturate drugs. These drugs have historically been used as sedatives and anesthetics. The specific compound features a cyclohexenyl group and an ethyl group attached to the barbituric acid core, with calcium as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For the specific compound, 5-(1-cyclohexen-1-yl)-5-ethyl-barbituric acid, the synthesis may involve the following steps:
Condensation Reaction: Urea reacts with diethyl malonate in the presence of a base to form barbituric acid.
Alkylation: The barbituric acid is then alkylated with ethyl bromide to introduce the ethyl group.
Cyclohexenyl Group Introduction:
Formation of Calcium Salt: The final step involves the neutralization of the barbituric acid derivative with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of cyclohexenone derivatives.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the barbituric acid core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, organometallic reagents.
Major Products
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various alkylated barbituric acid derivatives.
科学的研究の応用
Barbituric acid derivatives, including 5-(1-cyclohexen-1-yl)-5-ethyl-barbituric acid, have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their interactions with biological macromolecules and potential as enzyme inhibitors.
Medicine: Investigated for their sedative and anesthetic properties, as well as potential anticonvulsant activity.
Industry: Utilized in the production of pharmaceuticals and as precursors for other chemical compounds.
作用機序
The mechanism of action of barbituric acid derivatives typically involves interaction with the central nervous system. They act as positive allosteric modulators of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The specific molecular targets include the GABA_A receptor subunits, which are involved in the regulation of neuronal excitability.
類似化合物との比較
Similar Compounds
Hexobarbital: A barbiturate with similar sedative properties.
Phenobarbital: Another barbiturate used as an anticonvulsant.
Thiopental: A barbiturate used for induction of anesthesia.
Uniqueness
The presence of the cyclohexenyl group in 5-(1-cyclohexen-1-yl)-5-ethyl-barbituric acid distinguishes it from other barbiturates, potentially altering its pharmacokinetic and pharmacodynamic properties. This structural uniqueness may influence its binding affinity to GABA receptors and its metabolic stability.
特性
CAS番号 |
5897-20-1 |
|---|---|
分子式 |
C12H14CaN2O3 |
分子量 |
274.33 g/mol |
IUPAC名 |
calcium;5-(cyclohexen-1-yl)-5-ethyl-6-oxopyrimidine-2,4-diolate |
InChI |
InChI=1S/C12H16N2O3.Ca/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;/h6H,2-5,7H2,1H3,(H2,13,14,15,16,17);/q;+2/p-2 |
InChIキー |
WLFGRJGVFJFWQK-UHFFFAOYSA-L |
正規SMILES |
CCC1(C(=NC(=NC1=O)[O-])[O-])C2=CCCCC2.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)



![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)
![4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol](/img/structure/B10774301.png)


![13-(cyclopropylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10774326.png)
![(3R,6R,8S,9R,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774330.png)
![4-[4-(Ethylsulfonyl-(pyridin-3-ylmethyl)amino)phenoxy]benzamide](/img/structure/B10774335.png)
![1-Butyl-4-{3-fluoro-4-[(2-methylpyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B10774342.png)
amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10774348.png)
